2-Bromo-4-((isobutylamino)methyl)phenol
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Overview
Description
2-Bromo-4-((isobutylamino)methyl)phenol is an organic compound with the molecular formula C11H16BrNO It is a brominated phenol derivative, which means it contains a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((isobutylamino)methyl)phenol typically involves the bromination of a phenol derivative followed by the introduction of an isobutylamino group. One common method is to start with 4-methylphenol (p-cresol) and subject it to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-4-methylphenol is then reacted with isobutylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((isobutylamino)methyl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-4-((isobutylamino)methyl)phenol and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenol derivatives.
Reduction Reactions: Products include de-brominated phenols and modified amines.
Scientific Research Applications
2-Bromo-4-((isobutylamino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((isobutylamino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. The isobutylamino group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A simpler brominated phenol without the isobutylamino group.
4-((Isobutylamino)methyl)phenol: A phenol derivative with an isobutylamino group but without the bromine atom.
2-Chloro-4-((isobutylamino)methyl)phenol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-((isobutylamino)methyl)phenol is unique due to the presence of both the bromine atom and the isobutylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances the compound’s reactivity and potential for halogen bonding, while the isobutylamino group improves its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-bromo-4-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
CQDPGYQFYSOPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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